molecular formula C12H16O B7862608 1-Cyclopropyl-1-(o-tolyl)ethanol

1-Cyclopropyl-1-(o-tolyl)ethanol

Cat. No.: B7862608
M. Wt: 176.25 g/mol
InChI Key: KSOXSLBTUCDLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1-(o-tolyl)ethanol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol. This compound features a cyclopropyl group attached to a benzene ring substituted with a methyl group (o-tolyl) and a hydroxyl group (ethanol). It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(o-tolyl)ethanol can be synthesized through several synthetic routes, including:

  • Grignard Reaction: Reacting cyclopropylmagnesium bromide with o-tolylmagnesium bromide followed by hydrolysis.

  • Reduction of Ketones: Reducing cyclopropyl(o-tolyl) ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and pressure are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-Cyclopropyl-1-(o-tolyl)ethanol undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation of the hydroxyl group can produce corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding aldehyde or further reduced to the corresponding alkane.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

  • Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Cyclopropyl(o-tolyl) ketone, cyclopropyl(o-tolyl) carboxylic acid.

  • Reduction: Cyclopropyl(o-tolyl) aldehyde, cyclopropyl(o-tolyl) alkane.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Cyclopropyl-1-(o-tolyl)ethanol is used in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Studying the biological activity of cyclopropyl-containing compounds in various biological systems.

  • Medicine: Investigating potential therapeutic applications, such as anti-inflammatory or analgesic properties.

  • Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-1-(o-tolyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopropylbenzene

  • Cyclopropylmethanol

  • o-Tolyl alcohol

  • Benzyl alcohol

Properties

IUPAC Name

1-cyclopropyl-1-(2-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-5-3-4-6-11(9)12(2,13)10-7-8-10/h3-6,10,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOXSLBTUCDLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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